molecular formula C29H34F2N2OS B12776413 (R)-4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol CAS No. 143759-73-3

(R)-4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol

Cat. No.: B12776413
CAS No.: 143759-73-3
M. Wt: 496.7 g/mol
InChI Key: KMONIWZOMQQSPR-HHHXNRCGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol is a complex organic compound with a unique structure that includes fluorinated aromatic rings, a piperazine ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorinated aromatic groups, and the attachment of the thioether and ethanol functionalities. Common synthetic routes may involve:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of Fluorinated Aromatic Groups: This step often involves the use of fluorinated benzyl halides in nucleophilic substitution reactions.

    Attachment of Thioether and Ethanol Functionalities: This can be done through nucleophilic substitution reactions using thiols and alcohols under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The aromatic rings can undergo reduction reactions under catalytic hydrogenation conditions.

    Substitution: The fluorinated aromatic rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced aromatic rings.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be used to study the interactions between fluorinated aromatic compounds and biological macromolecules. Its structure allows for the investigation of binding affinities and the development of new biochemical assays.

Medicine

In medicinal chemistry, ®-4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of ®-4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated aromatic rings may enhance binding affinity through hydrophobic interactions, while the piperazine ring can interact with polar residues. The thioether linkage may also play a role in modulating the compound’s activity by influencing its conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol: Unique due to its combination of fluorinated aromatic rings, piperazine ring, and thioether linkage.

    ®-4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol: Similar structure but may lack one or more functional groups.

Uniqueness

The uniqueness of ®-4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

143759-73-3

Molecular Formula

C29H34F2N2OS

Molecular Weight

496.7 g/mol

IUPAC Name

(2R)-1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-ol

InChI

InChI=1S/C29H34F2N2OS/c30-25-12-8-23(9-13-25)29(24-10-14-26(31)15-11-24)7-4-16-32-17-19-33(20-18-32)21-27(34)22-35-28-5-2-1-3-6-28/h1-3,5-6,8-15,27,29,34H,4,7,16-22H2/t27-/m1/s1

InChI Key

KMONIWZOMQQSPR-HHHXNRCGSA-N

Isomeric SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C[C@H](CSC4=CC=CC=C4)O

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.